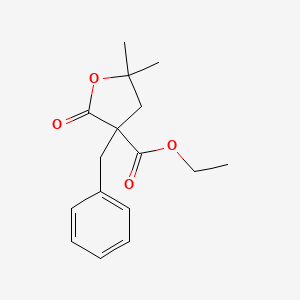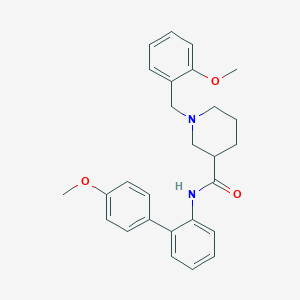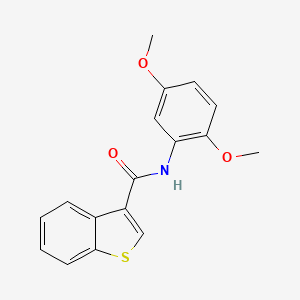![molecular formula C17H21N3O4S B6002691 2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6002691.png)
2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine family This compound is characterized by its unique structural features, which include a pyrido[3,4-d]pyrimidine core, a sulfonyl group, and a phenoxyethyl substituent
準備方法
The synthesis of 2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: The initial step involves the condensation of appropriate precursors to form the pyrido[3,4-d]pyrimidine core.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides or sulfonic acids.
Attachment of the Phenoxyethyl Substituent: The final step involves the attachment of the phenoxyethyl group through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high purity and yield.
化学反応の分析
2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenoxyethyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to alterations in biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their potential as enzyme inhibitors.
Triazolopyrimidine Derivatives: These compounds have a triazole ring fused to the pyrimidine core and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a different substitution pattern but share the pyrimidine core and are used in similar applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-methyl-7-[2-(4-methylphenoxy)ethylsulfonyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-3-5-14(6-4-12)24-9-10-25(22,23)20-8-7-15-16(11-20)18-13(2)19-17(15)21/h3-6H,7-11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFSIOZSHVVVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCS(=O)(=O)N2CCC3=C(C2)N=C(NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-METHOXYBENZOYL)-N'-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA](/img/structure/B6002608.png)



![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![N-{3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B6002658.png)
![5-(2-furyl)-N-(3-methylbutyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6002663.png)
![Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate](/img/structure/B6002665.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]butanamide](/img/structure/B6002670.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6002698.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N-(2-METHYL-5-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B6002700.png)
